3-amino-N,N-dimethylpyrrolidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N,N-dimethylpyrrolidine-1-sulfonamide is a chemical compound with the molecular formula C6H15N3O2S It is known for its unique structure, which includes a pyrrolidine ring substituted with an amino group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N-dimethylpyrrolidine-1-sulfonamide typically involves the reaction of N,N-dimethylpyrrolidine with a sulfonamide precursor under controlled conditions. One common method includes the use of sulfonyl chloride derivatives in the presence of a base to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and filtration, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-N,N-dimethylpyrrolidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the sulfonamide group can produce sulfinamide or sulfide derivatives .
Scientific Research Applications
3-amino-N,N-dimethylpyrrolidine-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-amino-N,N-dimethylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The amino and sulfonamide groups play a crucial role in its binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-amino-N,N-dimethylpyrrolidine-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
3-amino-N,N-dimethylpyrrolidine-1-phosphonamide: Contains a phosphonamide group instead of a sulfonamide group.
3-amino-N,N-dimethylpyrrolidine-1-thioamide: Features a thioamide group in place of the sulfonamide group.
Uniqueness
3-amino-N,N-dimethylpyrrolidine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide (often referred to as DMPS) is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative data.
Chemical Structure:
- Molecular Formula: C6H16N3O2S
- Molecular Weight: 229.72 g/mol
Synthesis:
The synthesis of this compound typically involves the reaction of N,N-dimethylpyrrolidine with a sulfonamide under controlled conditions, often requiring a catalyst and solvent. The hydrochloride form is commonly produced by adding hydrochloric acid to the reaction mixture, leading to enhanced solubility in biological assays.
Biological Activity
This compound exhibits several notable biological activities:
1. Enzyme Inhibition:
Research indicates that DMPS can inhibit various enzymes by binding to their active sites. This property is particularly relevant in the context of antimicrobial and anticancer activities. The compound has been studied for its potential to inhibit cholinesterase, which is significant in neurodegenerative diseases like Alzheimer's .
2. Antimicrobial Properties:
DMPS has shown promise as an antimicrobial agent. Its mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
3. Anticancer Activity:
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been highlighted in several studies. For instance, it was found to exhibit cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapy .
Comparative Analysis
To better understand the biological activity of DMPS, it is useful to compare it with related compounds:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, Anticancer | Enzyme inhibition |
N,N-Dimethylpyrrolidine-1-sulfonamide | Limited biological activity | Lacks the amino group |
3-Amino-N,N-dimethylpyrrolidine-1-sulfonic acid | Enhanced solubility, Potentially similar activity | Oxidized form with different reactivity |
Case Studies
Several case studies have investigated the biological effects of DMPS:
- Case Study 1: A study evaluated the compound's effect on cholinesterase inhibition in vitro. Results indicated significant inhibition at concentrations as low as 10 µM, comparable to established inhibitors like donepezil .
- Case Study 2: In cancer research, DMPS was tested against various tumor cell lines (e.g., MCF-7 breast cancer cells) showing IC50 values indicating effective cytotoxicity. Mechanistic studies suggested that DMPS induces apoptosis through the activation of caspases .
Research Findings
Recent studies have focused on the multifaceted roles of DMPS in biological systems:
- Antioxidant Activity: DMPS has been associated with antioxidant properties, potentially mitigating oxidative stress-related damage in cells .
- Calcium Channel Blockade: Some derivatives of sulfonamides have demonstrated calcium channel blocking effects, which may contribute to neuroprotective properties against neurodegenerative diseases .
Properties
Molecular Formula |
C6H15N3O2S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
3-amino-N,N-dimethylpyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C6H15N3O2S/c1-8(2)12(10,11)9-4-3-6(7)5-9/h6H,3-5,7H2,1-2H3 |
InChI Key |
OTSQMKGXEUWRQN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.